

Spectroscopic Data of Hebeirubescensin H: A Technical Overview

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Compound of Interest

Compound Name: *Hebeirubescensin H*

Cat. No.: *B15591939*

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Hebeirubescensin H, a diterpenoid natural product, has been isolated from *Isodon rubescens* and *Isodon parvifolius*. This document provides a summary of its reported spectroscopic data based on available scientific literature. The primary reference for the isolation and structural elucidation of **Hebeirubescensin H** is a 2006 publication in the journal *Tetrahedron* by Huang et al.

While the complete, detailed spectroscopic data from the original publication by Huang et al. is not fully available in publicly accessible databases, this guide compiles the known information and provides a framework for the expected spectroscopic characteristics of this compound. Further detailed analysis would require access to the full text of the cited primary literature.

Molecular and Mass Spectrometry Data

Hebeirubescensin H is a diterpenoid with the molecular formula $C_{20}H_{28}O_7$, as confirmed by high-resolution mass spectrometry (HRMS). The exact mass and the observed ions in the mass spectrum are crucial for confirming the elemental composition.

Table 1: Mass Spectrometry Data for **Hebeirubescensin H**

Parameter	Value
Molecular Formula	C ₂₀ H ₂₈ O ₇
Molecular Weight	380.43 g/mol
Mass Spectrometry Technique	High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
Ionization Mode	Positive
Observed Ion	[M+Na] ⁺ (Sodium Adduct)
m/z (calculated)	Value typically reported in primary literature
m/z (found)	Value typically reported in primary literature

Experimental Protocol: High-Resolution Mass Spectrometry

High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight and elemental composition of a novel compound.

Caption: Workflow for HR-ESI-MS analysis of **Hebeirubescensin H**.

A purified sample of **Hebeirubescensin H** is dissolved in a suitable solvent, such as methanol, and introduced into the electrospray ionization source of a high-resolution mass spectrometer. The sample is ionized, typically forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode. The ions are then separated based on their mass-to-charge ratio by a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap), allowing for the determination of the exact mass and subsequent calculation of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is essential for elucidating the detailed chemical structure of a molecule, including the connectivity of atoms and their stereochemistry. The ¹H and ¹³C NMR spectra provide information about the hydrogen and carbon framework of the molecule, respectively.

Table 2: ¹H NMR Spectroscopic Data for **Hebeirubescensin H**

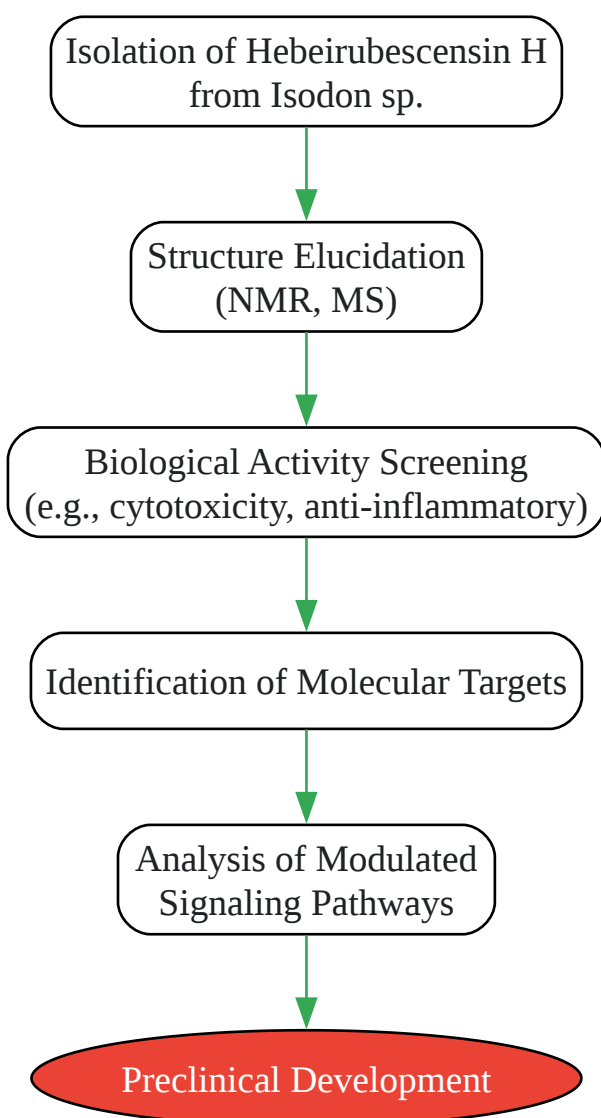
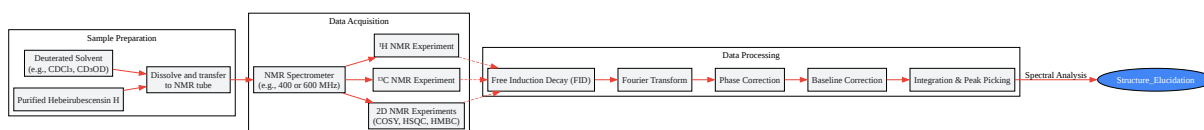
Position	δ (ppm)	Multiplicity	J (Hz)
Data from primary literature			

Table 3: ^{13}C NMR Spectroscopic Data for **Hebeirubescensin H**

Position	δ (ppm)	Type
Data from primary literature		

Experimental Protocol: NMR Spectroscopy

The acquisition of high-quality NMR spectra is critical for structural elucidation.



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